![molecular formula C18H16ClN3O3S B2770153 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 906160-08-5](/img/structure/B2770153.png)
4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide” is a chemical compound. It is a type of benzenesulfonamide derivative . Benzenesulfonamide derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can be achieved through various methods . For instance, 4-aminobenzenesulfonamides can be prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium .Wissenschaftliche Forschungsanwendungen
1. Herbicide Selectivity in Cereals
- Study : "Metabolism of chlorsulfuron by plants: Biological basis for selectivity of a new herbicide for cereals" by Sweetser, Schow, & Hutchison (1982).
- Findings : This study explores how the selective herbicide chlorsulfuron (similar in structure to the compound ) is metabolized in tolerant plants like wheat, oats, and barley, leading to its ineffectiveness in these plants while remaining effective in controlling broadleaf weeds (Sweetser, Schow, & Hutchison, 1982).
2. Cognitive Enhancing Properties
- Study : "SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models" by Hirst et al. (2006).
- Findings : Research on SB-399885, a compound structurally related to the query compound, demonstrates its high affinity for 5-HT6 receptors and potential as a cognitive enhancer. This indicates a potential area of research for similar compounds in treating cognitive deficits like Alzheimer's and schizophrenia (Hirst et al., 2006).
3. Herbicide Mode of Action
- Study : "The mode of action of chlorsulfuron: A new herbicide for cereals" by Ray (1982).
- Findings : This study delves into how chlorsulfuron acts as a herbicide, highlighting its rapid inhibition of plant cell division without significantly affecting other physiological processes like photosynthesis or protein synthesis (Ray, 1982).
4. Hydrolysis Mechanism of Related Herbicides
- Study : "Kinetics and Hydrolysis Mechanism of Triasulfuron" by Braschi et al. (1997).
- Findings : Investigates the hydrolysis of triasulfuron, a sulfonylurea herbicide structurally similar to the query compound, revealing insights into degradation pathways and product distribution dependent on pH levels (Braschi et al., 1997).
5. Novel Sulfonamide Derivatives Synthesis
- Study : "Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety" by El-Gaby et al. (2018).
- Findings : Discusses the synthesis of sulfonamide derivatives (related to the query compound) and their potential antimicrobial activities, indicating the diverse applications of such compounds in pharmaceutical research (El-Gaby et al., 2018).
6. Herbicide Mobility in Soil
- Study : "Mobility of two sulfonylurea herbicides in soil" by Beckie & McKercher (1990).
- Findings : Compares the mobility of two sulfonylurea herbicides in soil, one being chlorsulfuron, showing the influence of factors like soil pH and organic matter content on herbicide effectiveness (Beckie & McKercher, 1990).
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
The mode of action of 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is likely similar to other sulfonamides. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria. Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, the inhibition of this pathway can lead to the cessation of bacterial growth and replication .
Result of Action
The result of the action of 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is the inhibition of bacterial growth and replication. By disrupting the folate synthesis pathway, the compound prevents the bacteria from synthesizing essential components for their survival .
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-25-18-12-11-17(20-21-18)13-3-7-15(8-4-13)22-26(23,24)16-9-5-14(19)6-10-16/h3-12,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEDLTSBRPQTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

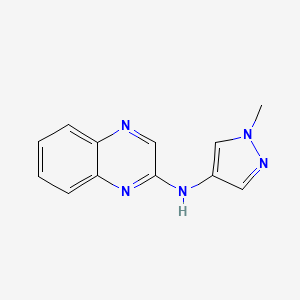
![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2770075.png)
![[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride](/img/structure/B2770076.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2770081.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2770082.png)
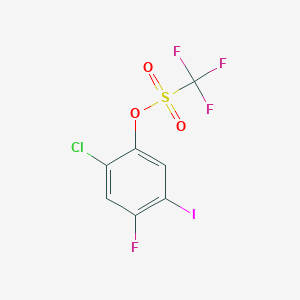
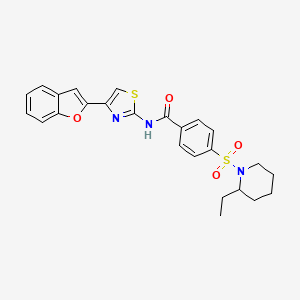
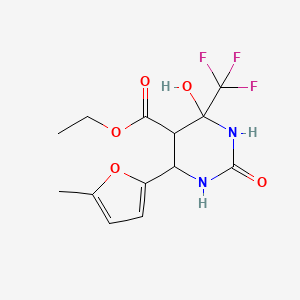
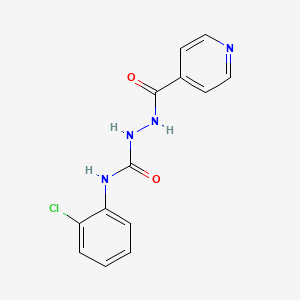
![(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2770092.png)
![2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B2770093.png)
